Atomoxetine-d3, Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .
作用机制
- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .
- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .
- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .
Industrial Production Methods
In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .
化学反应分析
Types of Reactions
Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated.
Reduction: Not commonly involved in its metabolic pathway.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Substitution: Strong nucleophiles and appropriate solvents are used.
Major Products Formed
科学研究应用
Atomoxetine-d3, Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of Atomoxetine.
Biology: Used in studies involving the norepinephrine transporter and its role in neurotransmission.
Medicine: Primarily used in the treatment of ADHD and has been studied for its effects on cognitive functions.
Industry: Utilized in the pharmaceutical industry for the development of ADHD medications.
相似化合物的比较
Similar Compounds
Viloxazine (Qelbree): Another selective norepinephrine reuptake inhibitor used for ADHD.
Methylphenidate: A stimulant medication commonly used for ADHD but has a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness
Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .
生物活性
Atomoxetine-d3 hydrochloride is a deuterated form of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). The biological activity of atomoxetine-d3 is significant as it retains the pharmacological properties of atomoxetine while allowing for enhanced tracking in pharmacokinetic studies due to the incorporation of deuterium. This article explores the biological activity, pharmacodynamics, and clinical implications of atomoxetine-d3 hydrochloride, supported by empirical data and case studies.
Atomoxetine functions by selectively inhibiting the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for improving attention and reducing hyperactive behaviors in ADHD patients. Atomoxetine has minimal affinity for other neurotransmitter receptors, which contributes to its safety profile compared to traditional stimulant medications.
Pharmacokinetics
The pharmacokinetic profile of atomoxetine-d3 is influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its metabolism. Variability in CYP2D6 activity can lead to significant differences in drug exposure among individuals:
Metabolizer Type | AUC (ng·h/mL) | Cmax (ng/mL) | Half-life (h) |
---|---|---|---|
Extensive Metabolizers (EM) | 60-70 | 35 | 21.6 |
Poor Metabolizers (PM) | 600-700 | 175 | 31.5 |
These differences necessitate careful dosing considerations, particularly in populations with a higher prevalence of poor metabolizers .
Cellular Studies
Research indicates that atomoxetine can induce oxidative stress and alter mitochondrial function in neuron-like cells. In a study involving SH-SY5Y cells, exposure to high concentrations of atomoxetine resulted in increased reactive oxygen species (ROS), cell death, and alterations in mitochondrial dynamics. Notably, doses of 20 and 50 μM led to significant increases in autophagy markers, suggesting a dual effect on cellular health .
Clinical Efficacy
Atomoxetine has been shown to be effective in reducing ADHD symptoms across various clinical studies. In a randomized controlled trial involving children and adolescents, atomoxetine demonstrated statistically significant improvements compared to placebo on the ADHD Rating Scale (ADHD-RS) total scores:
Study | Participants | Duration | Efficacy Measure | Outcome |
---|---|---|---|---|
Michelson et al. (2003) | 291 | 12 weeks | ADHD-RS Total Score | p < 0.001 |
Phase III Trial | 228 | 10 weeks | CGI-ADHD-S Score | p = 0.003 |
In these studies, atomoxetine was well-tolerated with common side effects including nausea and insomnia, which typically resolved over time .
Case Studies
Several case reports highlight the efficacy of atomoxetine when used as an adjunct therapy for patients with comorbid psychiatric conditions. For instance, a case study documented significant improvements in ADHD symptoms when atomoxetine was combined with selective serotonin reuptake inhibitors (SSRIs), demonstrating its versatility in complex clinical scenarios .
Safety Profile
Atomoxetine's safety profile is generally favorable compared to stimulant medications. Common adverse effects include gastrointestinal disturbances and sleep-related issues; however, serious side effects are rare. Monitoring for cardiovascular effects is recommended due to potential increases in blood pressure and heart rate observed during treatment .
属性
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-NZDFJUHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。